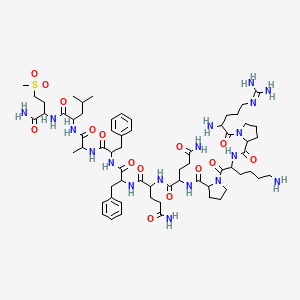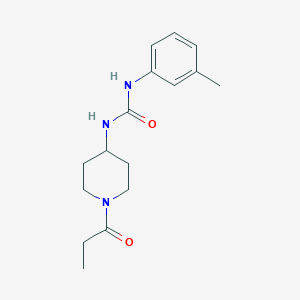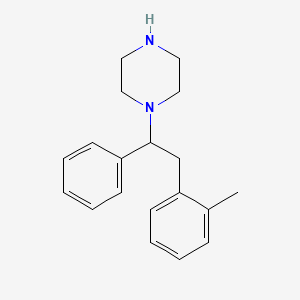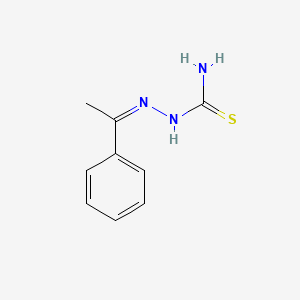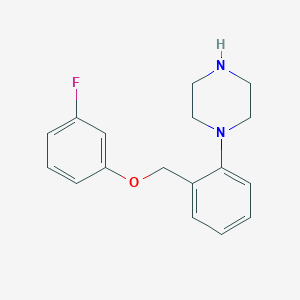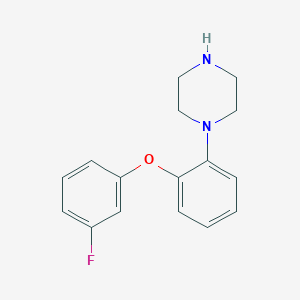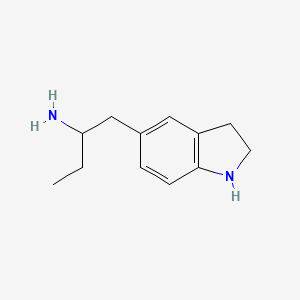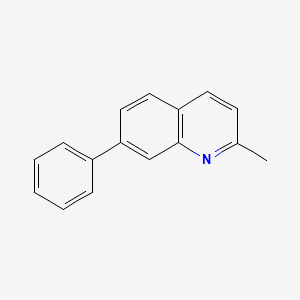
1-(2-(Naphthalen-2-yl)-1-phenylethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Naphthalen-2-yl)-1-phenylethyl)piperazine is a complex organic compound that belongs to the class of piperazines It is characterized by the presence of a naphthalene ring and a phenyl group attached to a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(naphthalen-2-yl)-1-phenylethyl)piperazine typically involves the reaction of 2-naphthylmethyl chloride with 1-phenylethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions: 1-(2-(Naphthalen-2-yl)-1-phenylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学的研究の応用
1-(2-(Naphthalen-2-yl)-1-phenylethyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of fluorescent conjugated polymers, which have applications in explosive detection and other sensor technologies.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 1-(2-(naphthalen-2-yl)-1-phenylethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Similar Compounds:
1-(2-Naphthyl)piperazine: Shares the naphthalene ring but lacks the phenyl group.
1-(2-Phenylethyl)piperazine: Contains the phenyl group but lacks the naphthalene ring.
1-(2-Substituted phenyl)carbamoyl]naphthalen-2-yl carbamates: These compounds have shown promising antibacterial and antimycobacterial activity.
Uniqueness: this compound is unique due to the presence of both naphthalene and phenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these aromatic systems enhances its ability to interact with various biological targets, making it a valuable compound for research and development.
特性
分子式 |
C22H24N2 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
1-(2-naphthalen-2-yl-1-phenylethyl)piperazine |
InChI |
InChI=1S/C22H24N2/c1-2-7-20(8-3-1)22(24-14-12-23-13-15-24)17-18-10-11-19-6-4-5-9-21(19)16-18/h1-11,16,22-23H,12-15,17H2 |
InChIキー |
HSPJWADLPHSZQN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C(CC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1-Benzo[b]thiophen-2-yl-cyclopentyl)-azepane](/img/structure/B10839170.png)
